N-(pyridin-4-ylmethyl)cyclopentanamine oxalate
Description
Oxalic acid;N-(pyridin-4-ylmethyl)cyclopentanamine is a compound that combines the properties of oxalic acid and N-(pyridin-4-ylmethyl)cyclopentanamine Oxalic acid is a dicarboxylic acid known for its role in various chemical reactions and its presence in many plants N-(pyridin-4-ylmethyl)cyclopentanamine is an organic compound that features a pyridine ring attached to a cyclopentane ring via a methylene bridge
Properties
CAS No. |
1158746-37-2; 626210-39-7 |
|---|---|
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.297 |
IUPAC Name |
oxalic acid;N-(pyridin-4-ylmethyl)cyclopentanamine |
InChI |
InChI=1S/C11H16N2.C2H2O4/c1-2-4-11(3-1)13-9-10-5-7-12-8-6-10;3-1(4)2(5)6/h5-8,11,13H,1-4,9H2;(H,3,4)(H,5,6) |
InChI Key |
XHPPVRHKZHLNRC-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NCC2=CC=NC=C2.C(=O)(C(=O)O)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-4-ylmethyl)cyclopentanamine oxalate typically involves the reaction of N-(pyridin-4-ylmethyl)cyclopentanamine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process would likely include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced equipment and techniques ensures the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;N-(pyridin-4-ylmethyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Oxalic acid;N-(pyridin-4-ylmethyl)cyclopentanamine has several scientific research applications:
Chemistry: The compound is used in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and applications in drug development.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(pyridin-4-ylmethyl)cyclopentanamine oxalate involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact mechanism depends on the context of its use and the specific biological or chemical system involved.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound features a similar pyridine structure but lacks the cyclopentane ring.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: A derivative with a methyl group attached to the pyridine ring.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: A nitro-substituted derivative of the parent compound.
Uniqueness
Oxalic acid;N-(pyridin-4-ylmethyl)cyclopentanamine is unique due to the presence of both oxalic acid and the N-(pyridin-4-ylmethyl)cyclopentanamine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
